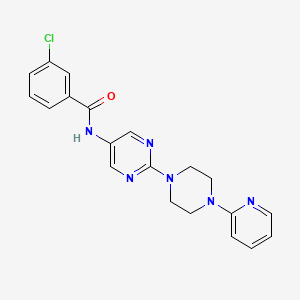

3-chloro-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide

Description

3-Chloro-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide is a synthetic benzamide derivative featuring a pyrimidine core substituted with a pyridin-2-ylpiperazine moiety and a 3-chlorobenzamide group. The chlorine substituent at the meta position of the benzamide ring may enhance lipophilicity and influence target binding, while the pyridin-2-ylpiperazine fragment could contribute to solubility and conformational flexibility .

Properties

IUPAC Name |

3-chloro-N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN6O/c21-16-5-3-4-15(12-16)19(28)25-17-13-23-20(24-14-17)27-10-8-26(9-11-27)18-6-1-2-7-22-18/h1-7,12-14H,8-11H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBBGQXFHLMONBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrimidine core: This can be achieved by reacting appropriate starting materials such as 2-chloropyrimidine with suitable reagents under controlled conditions.

Introduction of the piperazine ring: The pyrimidine intermediate is then reacted with 1-(2-pyridyl)piperazine in the presence of a base to form the desired piperazine-substituted pyrimidine.

Attachment of the benzamide group: Finally, the piperazine-substituted pyrimidine is reacted with 3-chlorobenzoyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide can undergo various chemical reactions, including:

Substitution reactions: The chlorine atom on the benzamide ring can be substituted with other nucleophiles.

Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.

Oxidation reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis can produce the corresponding carboxylic acid and amine.

Scientific Research Applications

3-chloro-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide has several scientific research applications:

Medicinal chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

Biological studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.

Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety as a drug candidate.

Industrial applications: It may be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound can modulate the activity of these targets, leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their pharmacological or biochemical distinctions:

Key Findings from Analog Studies

- BJ02010 (4-Ethylbenzamide Analog) : The replacement of the 3-chloro group with a 4-ethyl substituent reduces electronegativity and may weaken interactions with polar residues in enzymatic binding pockets. This modification could shift selectivity toward kinases requiring hydrophobic interactions .

- Lecozotan Hydrochloride: The 4-cyano group and extended piperazine-dihydrobenzodioxin chain in Lecozotan enhance blood-brain barrier penetration, enabling central 5-HT1A receptor antagonism. In contrast, the target compound’s pyrimidine-pyridine system may limit CNS activity due to higher polarity .

- ML267 (PPTase Inhibitor) : The trifluoromethylpyridine and carbothioamide groups in ML267 confer potent inhibition of bacterial phosphopantetheinyl transferase (IC50 ~50 nM). The target compound lacks these features, suggesting divergent biological targets .

Positional Isomerism and Heterocycle Effects

- Pyridine Position (2-yl vs.

- Pyrimidine Substitution (5-yl vs.

Biological Activity

3-chloro-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 357.85 g/mol. The compound features a chlorinated benzamide core linked to a pyrimidine and piperazine moiety, which is crucial for its biological activity.

Research indicates that the compound exhibits antiproliferative activity against various cancer cell lines. The pyridine and piperazine groups are known to interact with multiple biological targets, including:

- Kinases : Inhibition of specific kinases involved in cancer cell proliferation.

- Receptors : Modulation of neurotransmitter receptors, which may contribute to its effects on the central nervous system.

Anticancer Activity

In vitro studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines, including:

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic properties, particularly against malaria parasites. Studies indicate that it inhibits the PfATP4 enzyme, a critical target for antimalarial drug development:

| Compound | EC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| 3-chloro-N... | 0.064 | PfATP4 inhibition | |

| Benchmark Drug | 0.025 | PfATP4 inhibition |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure. For instance:

- Chlorine Substitution : The presence of chlorine enhances lipophilicity, improving membrane permeability.

- Pyridine Positioning : Variations in the position of the pyridine ring affect binding affinity to target proteins.

Case Study 1: Anticancer Efficacy

In a recent study, this compound was tested against a panel of cancer cell lines. Results demonstrated that the compound induced apoptosis in MCF7 cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in breast cancer treatment.

Case Study 2: Antimalarial Activity

Another investigation focused on the efficacy of this compound in vivo using a malaria mouse model. The results showed significant reduction in parasitemia levels when treated with the compound compared to control groups, suggesting robust antimalarial activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-chloro-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide, and how are intermediates purified?

- Answer : The synthesis involves sequential steps:

- Pyrimidine Core Formation : Condensation reactions (e.g., aldehyde-guanidine cyclization) to construct the pyrimidine backbone .

- Piperazine Substitution : Reacting the pyrimidine core with 4-(pyridin-2-yl)piperazine under basic conditions (e.g., K₂CO₃) .

- Benzamide Coupling : Amide bond formation using 3-chlorobenzoyl chloride and a base like triethylamine .

- Purification : Normal-phase chromatography (e.g., gradient elution from dichloromethane to ethyl acetate) isolates intermediates . Reaction progress is monitored via TLC (Rf analysis) and HPLC (retention time and purity >98% at 215/254 nm) .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation and purity assessment?

- Answer :

| Technique | Application | Example Data |

|---|---|---|

| 1H/13C NMR | Assigns proton/carbon environments | Aromatic protons δ 7.2–8.5 ppm; amide C=O at ~168 ppm |

| IR Spectroscopy | Identifies functional groups (amide C=O stretch ~1650 cm⁻¹) | |

| LCMS | Confirms molecular ion ([M+H]⁺) and purity | m/z = 421.1 (calculated for C₂₁H₂₀ClN₆O) |

| HPLC | Quantifies purity (>98% at 215/254 nm) |

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved across studies?

- Answer : Contradictions may arise from:

- Purity Variability : Impurities (e.g., unreacted intermediates) skew results. Validate purity via orthogonal methods (HPLC + LCMS) .

- Assay Conditions : Differences in cell lines or receptor isoforms. Use standardized assays (e.g., radioligand binding for receptor affinity) .

- Structural Analogues : Compare with derivatives (e.g., 4-ethyl-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}benzamide) to isolate substituent effects .

- QSAR Modeling : Correlate structural features (e.g., chloro substitution) with activity trends .

Q. What computational strategies predict the compound’s binding affinity to neurotransmitter receptors (e.g., 5-HT₁A)?

- Answer :

- Molecular Docking : Simulate binding poses in receptor active sites (e.g., 5-HT₁A homology models). Piperazine and pyrimidine moieties often anchor to transmembrane helices .

- Molecular Dynamics (MD) : Assess stability of ligand-receptor complexes over time (e.g., 100 ns simulations) .

- Free Energy Calculations : Use MM-GBSA to estimate binding free energy. Chloro groups may enhance hydrophobic interactions .

- SAR Studies : Modify substituents (e.g., replacing Cl with CF₃) and test in vitro to validate predictions .

Q. How can automated synthesis platforms improve reproducibility and scalability?

- Answer :

- Flow Chemistry : Enables precise control of reaction parameters (e.g., temperature, residence time) for piperazine coupling steps .

- High-Throughput Screening : Optimize reaction conditions (e.g., solvent/base combinations) using microreactors .

- Robotic Purification : Automated normal-phase chromatography reduces human error in isolating intermediates .

Data Contradiction and Optimization

Q. What experimental designs address low yields in the final amide coupling step?

- Answer :

- Coupling Reagents : Test alternatives to EDCl/HOBt (e.g., HATU or DCC) .

- Solvent Optimization : Polar aprotic solvents (DMF or DMSO) improve solubility of aromatic intermediates .

- Temperature Control : Reactions at 0–5°C minimize side reactions (e.g., hydrolysis) .

- Catalysis : Use Pd-based catalysts (e.g., Pd(dppf)Cl₂) for Suzuki-Miyaura cross-coupling in complex arylations .

Mechanistic Insights

Q. What evidence supports the interaction of this compound with dopamine or serotonin receptors?

- Answer :

- Radioligand Displacement Assays : Competitive binding studies using [³H]spiperone (D₂ receptor) or [³H]8-OH-DPAT (5-HT₁A) show IC₅₀ values in nM ranges .

- Functional Assays : Measure cAMP inhibition (Gi-coupled receptors) or calcium flux (Gq-coupled) to confirm agonism/antagonism .

- Structural Analogues : Derivatives with piperazine-pyrimidine scaffolds exhibit affinity for monoamine transporters (e.g., SERT, DAT) .

Methodological Recommendations

Q. How should researchers validate synthetic batches for pharmacological studies?

- Answer :

- Purity Criteria : ≥95% by HPLC/LCMS .

- Elemental Analysis : Match calculated vs. observed C/H/N ratios (±0.4%) .

- Stability Testing : Assess degradation under stress conditions (e.g., heat, light) via accelerated stability studies .

- Biological Replicates : Test ≥3 independent batches in assays to confirm consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.